molecular formula C14H12F2O B2893140 2,2-Difluoro-1,1-diphenylethanol CAS No. 337-53-1

2,2-Difluoro-1,1-diphenylethanol

Cat. No.: B2893140
CAS No.: 337-53-1
M. Wt: 234.246
InChI Key: VXEVTIROYPQINO-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, are central to modern chemical research and industry. nih.govresearchgate.net The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govrsc.org Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. beilstein-journals.orgkyoto-u.ac.jp Consequently, it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. beilstein-journals.orgkyoto-u.ac.jp Beyond life sciences, organofluorine compounds are critical in the development of advanced materials, including fluoropolymers and fluorinated surfactants, known for their high thermal stability and chemical resistance. nih.gov

Overview of Gem-Difluorinated Alcohols: Structural Features and Chemical Relevance

Among the diverse classes of organofluorine compounds, fluorinated alcohols are notable for their distinct properties, such as high polarity, strong hydrogen-bonding capabilities, and unique solubility characteristics. cas.cn A specific subclass, gem-difluorinated alcohols, features two fluorine atoms attached to the same carbon atom (a CF2 group). This structural motif is of particular interest in medicinal chemistry and drug design.

The gem-dinalkyl moiety can act as a bioisostere for a carbonyl group, influencing the molecule's conformation and electronic properties without being susceptible to metabolic reduction. The presence of the CF2 group adjacent to a hydroxyl function, as in gem-difluorinated alcohols, impacts the acidity of the alcohol's proton and influences its reactivity. google.com These compounds serve as valuable synthetic building blocks, with the difluoromethylene group being incorporated into more complex molecular architectures. acs.org Research has focused on developing methods for the stereoselective synthesis of these alcohols, highlighting their value as chiral synthons. orgsyn.org

Specific Academic Context of 2,2-Difluoro-1,1-diphenylethanol

This compound is a tertiary alcohol that embodies the structural features of a gem-difluorinated alcohol. Its academic relevance stems from its potential synthesis from the common starting material benzophenone (B1666685) and its position as a member of a functionally important class of molecules.

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, often achieved through the addition of an organometallic reagent to a ketone. youtube.com In the case of this compound, its synthesis would logically proceed from the nucleophilic difluoromethylation of benzophenone. While direct synthesis using a difluoromethyl anion equivalent is a primary conceptual route, related academic studies have explored similar transformations that provide insight into its accessibility.

For instance, research has demonstrated the successful nucleophilic (phenylthio)difluoromethylation of ketones, including benzophenone, using reagents like [difluoro(phenylthio)methyl]trimethylsilane (TMSCF2SPh). This reaction yields 2,2-difluoro-2-phenylthio-1,1-diphenylethanol, a close derivative of the target molecule. cas.cn Crucially, the study notes that such phenylthio-containing alcohols can be converted to the corresponding difluoromethyl alcohols, suggesting a viable, albeit indirect, pathway to this compound. cas.cn

Another relevant approach involves the use of fluorohalomethylmetals. The reaction of dibromofluoromethyllithium, generated from tribromofluoromethane, with benzophenone has been shown to produce the corresponding 1,1-diphenyl-2,2-dibromo-2-fluoroethanol. oup.com This precursor could potentially be transformed into the target compound through subsequent chemical manipulations. The study of such synthetic routes is crucial for accessing novel fluorinated molecules that can be evaluated for their chemical and biological properties.

Interactive Data Tables

Table 1: Properties of Related Phenyl Ethanol (B145695) Compounds

This table compares the known properties of the non-fluorinated parent compound, 1,1-diphenylethanol, with a related gem-difluorinated alcohol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
1,1-DiphenylethanolC₁₄H₁₄O198.26Non-fluorinated tertiary alcohol
2,2-Difluoro-2-phenylethanolC₈H₈F₂O158.14gem-difluoro group

Data sourced from biosynth.comnih.gov.

Table 2: Synthetic Precursors to this compound and Related Analogues

This table outlines key starting materials and reagents used in synthetic approaches relevant to the formation of this compound.

Starting KetoneReagentProductReference
BenzophenonePhenylmagnesium Bromide1,1,2-Triphenylethanol youtube.com
Benzophenone[Difluoro(phenylthio)methyl]trimethylsilane2,2-Difluoro-2-phenylthio-1,1-diphenylethanol cas.cn
BenzophenoneDibromofluoromethyllithium1,1-Diphenyl-2,2-dibromo-2-fluoroethanol oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVTIROYPQINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into the Reactivity of 2,2 Difluoro 1,1 Diphenylethanol and Analogous Fluorinated Alcohols

Role of Fluorinated Alcohols as Reaction Media and Promoters

Fluorinated alcohols are increasingly utilized as solvents and promoters in a variety of organic transformations. nih.govthieme-connect.com Their effectiveness stems from a unique combination of properties, primarily their strong ability to donate hydrogen bonds and their characteristically low nucleophilicity. nih.govresearchgate.net

Strong Hydrogen-Bonding Donor Ability and Low Nucleophilicity

The electron-withdrawing nature of fluorine atoms significantly enhances the acidity of the hydroxyl proton in fluorinated alcohols, making them potent hydrogen-bond donors. nih.govresearchgate.netawi.de This strong hydrogen-bond donating (HBD) capability allows them to activate substrates and stabilize transition states, often mimicking the role of a Lewis acid. nih.govresearchgate.net For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) can activate hydrogen peroxide for selective oxidation reactions and facilitate the ring-opening of epoxides under neutral and mild conditions. thieme-connect.comresearchgate.net

A key characteristic that complements their strong HBD ability is their low nucleophilicity. nih.govresearchgate.net The steric hindrance and the electron-withdrawing effect of the fluorine atoms diminish the tendency of the oxygen atom to act as a nucleophile. This property is crucial as it prevents the solvent from participating in unwanted side reactions, thereby ensuring cleaner reaction profiles and higher yields of the desired products. researchgate.net The combination of high ionizing power and low nucleophilicity makes these alcohols particularly effective in promoting reactions that proceed through cationic intermediates. researchgate.net

The table below summarizes the key properties of common fluorinated alcohols used as reaction media.

Property1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)
Hydrogen-Bond Donor Ability Very StrongStrong
Nucleophilicity Very LowLow
Acidity (pKa) ~9.3~12.4
Dielectric Constant 16.726.7

Influence on Reactivity and Selectivity in Organic Transformations

The use of fluorinated alcohols as solvents can profoundly influence the reactivity and selectivity of organic reactions. rsc.org Their ability to stabilize charged intermediates and transition states through hydrogen bonding can accelerate reaction rates and, in some cases, alter the reaction pathway to favor a specific product. rsc.orgnih.gov

For example, in transition metal-catalyzed C-H functionalization reactions, fluorinated solvents like HFIP and TFE have been shown to have a beneficial effect on reactivity, as well as on site- and stereoselectivity. rsc.orgrsc.org While the exact role of the fluorinated alcohol is not always fully understood, it is hypothesized that they can modulate the properties of the catalyst and the substrates through hydrogen bonding, leading to enhanced performance. rsc.org

In nucleophilic substitution reactions, the choice of solvent is critical. While polar aprotic solvents are generally favored for SN2 reactions, the use of fluorinated alcohols can promote SN1-type pathways by stabilizing the carbocation intermediate. libretexts.orgorganic-chemistry.org Furthermore, in reactions involving crown ether-mediated nucleophilic fluorination, the addition of bulky fluorinated alcohols has been shown to significantly affect the kinetics and selectivity of the reaction. nih.gov

The table below provides examples of organic transformations where fluorinated alcohols have demonstrated a significant influence on reactivity and selectivity.

Reaction TypeFluorinated AlcoholObserved Effect
C-H Functionalization HFIP, TFEEnhanced reactivity, site- and stereoselectivity. rsc.orgrsc.org
Oxidation with H₂O₂ HFIPSelective oxidation of sulfides and epoxidation of alkenes. researchgate.net
Epoxide Ring-Opening HFIPCatalyst-free reaction with amines and thiols. thieme-connect.comresearchgate.net
Aza-Diels-Alder Reaction HFIPPromotion of cycloaddition without a catalyst. thieme-connect.comresearchgate.net
Nucleophilic Fluorination Bulky Fluorinated AlcoholsAltered kinetics and selectivity. nih.gov

Specific Reaction Pathways Involving the 2,2-Difluoro-1,1-diphenylethanol Moiety

Beyond their role as specialized solvents, molecules like this compound can themselves participate in a range of chemical transformations. The presence of the difluoroethanol group attached to a diphenylmethyl framework opens up specific reaction pathways.

Cleavage and Formation of Carbon-Carbon Bonds

The carbon-carbon bond adjacent to the hydroxyl-bearing carbon in 1,1-diaryl-2,2-difluoroethanols can be susceptible to cleavage under certain conditions. This reactivity can be exploited for the generation of valuable difluoromethylated aromatic compounds. For instance, base-promoted fragmentation of α-fluorinated-gem-diols can lead to the cleavage of a C-C bond, releasing trifluoroacetate (B77799) and generating an α,α-difluorobenzyl carbanion. nih.gov This carbanion can then be trapped by electrophiles.

Conversely, the formation of C-C bonds involving the 2,2-difluoroethanol (B47519) moiety is also a significant area of research. For example, 2,2,2-trifluoro-1,1-diphenylethanol (B1581696) has been investigated for its potential to transfer a trifluoromethyl group in the presence of copper, suggesting a pathway for C-C bond formation. d-nb.info Additionally, rhodium(I)-catalyzed "shuttle arylation" has been reported, involving the reversible cleavage and formation of the C(sp²)-C(sp³) bond in unstrained triaryl alcohols, a process analogous to transfer hydrogenation but for carbon-carbon bonds. chemrxiv.org

The table below illustrates the types of C-C bond cleavage and formation reactions involving analogous fluorinated alcohols.

Reaction TypeSubstrate/ReagentKey Transformation
C-C Bond Cleavage α-Fluorinated-gem-diolsGeneration of α,α-difluorobenzyl carbanions. nih.gov
C-C Bond Cleavage Aliphatic AlcoholsVanadium-photocatalyzed deconstructive functionalization. escholarship.org
C-C Bond Formation 2,2,2-Trifluoro-1,1-diphenylethanolPotential trifluoromethyl transfer. d-nb.info
Reversible C-C Bond Activation Triaryl AlcoholsRh(I)-catalyzed shuttle arylation. chemrxiv.org

Potential for Electrophilic and Nucleophilic Reactions

The this compound structure possesses both electrophilic and nucleophilic characteristics. The hydroxyl group can act as a nucleophile, for instance, in reactions with Lawesson's reagent for thionation. researchgate.net Conversely, under acidic conditions, the hydroxyl group can be protonated and depart as a water molecule, generating a stabilized diphenylmethyl carbocation. This cation is a potent electrophile and can react with various nucleophiles. The generation of such carbocation intermediates is a key step in reactions like the BF₃-H₂O promoted reduction of diphenylmethanols. rsc.org

The difluoromethyl group itself can influence the reactivity. The electron-withdrawing fluorine atoms make the adjacent protons more acidic, allowing for deprotonation to form a carbanion. This carbanion, a difluorinated nucleophile, can then participate in reactions with electrophiles. For example, difluoromethyl phenyl sulfone can be deprotonated to generate a nucleophile that reacts with alkyl halides. google.com Furthermore, fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds has been achieved using [difluoro(phenylthio)methyl]trimethylsilane. cas.cn

The table below summarizes the potential electrophilic and nucleophilic reactions of the this compound moiety and its analogs.

Reaction TypeReactive SpeciesExample Reaction
Nucleophilic Attack by -OH Hydroxyl groupThionation with Lawesson's reagent. researchgate.net
Electrophilic Attack by Carbocation Diphenylmethyl carbocationBF₃-H₂O promoted reduction. rsc.org
Nucleophilic Attack by Carbanion (Benzensufonyl)difluoromethideReaction with alkyl halides. google.com
Nucleophilic (Phenylthio)difluoromethylation "PhSCF₂⁻"Reaction with carbonyl compounds. cas.cn

Catalytic Applications and Mechanistic Studies

The unique reactivity of this compound and its analogs makes them valuable in catalytic applications and as subjects of mechanistic studies. For instance, the rearrangement of 1,2-diaryl epoxides to carbonyl compounds can be catalyzed by various Lewis and Brønsted acids, and mechanistic studies often involve substrates analogous to diphenyl-substituted ethanols. researchgate.net

In the field of asymmetric catalysis, chiral ligands derived from or related to these structures are of interest. For example, the oxidative kinetic resolution of secondary benzylic alcohols, including 1,2-diphenylethanol, has been achieved using chiral manganese complexes, with mechanistic studies pointing to an electrophilic active species. su.se Furthermore, enantioselective cross-coupling reactions to construct C-C bonds often utilize substrates or generate products with structural similarities to 1,1-diphenylethanol, providing insights into the reaction mechanisms. acs.org

Transition Metal-Catalyzed Processes for Alcohol Transformations

Transition metal catalysis offers a powerful toolkit for the transformation of alcohols, including fluorinated variants like this compound. These processes often involve the conversion of the alcohol functional group into other valuable moieties under mild conditions, a significant challenge in synthetic chemistry. nih.gov The unique electronic properties conferred by fluorine atoms can profoundly influence the reactivity of the alcohol and its participation in catalytic cycles.

One major area of investigation is the use of transition metals to catalyze the conversion of alcohols into fluorinated substructures. nih.gov While deoxyfluorination is a known strategy, complementary reactions like deoxytrifluoromethylation from alcohol precursors remain less common. nih.gov A prominent strategy involves the oxidation of the alcohol to a ketone, followed by nucleophilic trifluoromethylation and deoxygenation. nih.gov However, direct deoxygenative cross-coupling reactions are emerging as a more streamlined alternative. For instance, metallaphotoredox catalysis has been successfully employed for the deoxyarylation of alcohols, where the alcohol is activated in situ. nih.gov This approach could conceptually be extended to the transformation of fluorinated alcohols.

Palladium catalysis has been pivotal in this field. For example, Pd-catalyzed decarboxylative strategies have been developed to form C-C(F)n bonds, providing a convergent route to access complex fluoroalkyl compounds. nih.gov In one instance, a Pd-catalyzed decarboxylation generates a Pd(II)-bound α,α-difluoroketone enolate, which then undergoes reductive elimination to form the desired product. nih.gov Furthermore, palladium catalysts have been used for the C-H functionalization of heterocycles, followed by a β-fluoride elimination, to synthesize gem-difluoro olefins. nih.gov This reaction proceeds through a proposed Pd(II)-carbene complex. nih.gov

The role of fluorinated alcohols as solvents in transition metal-catalyzed reactions is also noteworthy. rsc.orgrsc.org Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have been shown to have a remarkable effect on reactivity and selectivity in C-H activation reactions. rsc.orgrsc.org Their strong hydrogen-bonding ability and low nucleophilicity can stabilize intermediates and facilitate challenging transformations. rsc.orgresearchgate.net In some cases, these fluorinated solvents are crucial for the catalytic system to function efficiently. rsc.orgrsc.org

Recent research has also explored the potential of trifluoromethyl carbinols, such as 2,2,2-trifluoro-1,1-diphenylethanol, as trifluoromethylating agents themselves. Promising results have been observed for the trifluoromethylation of 4-(trifluoromethyl)-benzophenone using 2,2,2-trifluoro-1,1-diphenylethanol in the presence of stoichiometric amounts of copper, suggesting these alcohols can act as reservoirs for the CF3 moiety. d-nb.info

Catalyst SystemTransformationSubstrate TypeKey Mechanistic Feature
Pd2(dba)3/t-BuBrettPhosAryl alcohol to aryl fluoride (B91410)Aryl AlcoholsReductive elimination from a Pd(IV)-F intermediate nih.gov
Pd(II) catalystC-H functionalization / β-fluoride eliminationIndole heterocycles and fluorinated diazoalkanesFormation of a Pd-carbene complex followed by β-fluoride elimination nih.gov
Copper-mediatedDeoxytrifluoromethylationAlcoholsIn situ activation of alcohol and radical trapping by a Cu(II)-CF3 species nih.gov
Iridium/Indium bimetallic systemAnnulation of benzoic acidsBenzoic acids and α,β-unsaturated ketonesCascade of hydroarylation, Claisen condensation, and retro-Claisen deacylation d-nb.info

Radical Pathways in Difluoromethylation and Fluorinated Systems

Radical chemistry provides a versatile and powerful platform for the introduction of difluoromethyl (CF2H) groups into organic molecules. researchgate.netrsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. researchgate.net The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of a hydroxyl or thiol group. researchgate.net

The generation of the difluoromethyl radical is a key step in these transformations. A variety of precursors have been developed for this purpose. researchgate.net For instance, zinc difluoromethanesulfinate is a common reagent used for direct and decarboxylative difluoromethylation. researchgate.net Another approach involves the use of [bis(difluoroacetoxy)iodo]benzene, which can undergo photoinduced radical difluoromethylarylation of alkynes. researchgate.net

The radical hydrodifluoromethylation of unsaturated carbon-carbon bonds is a central strategy for accessing difluoromethylated hydrocarbons. nih.gov These reactions often involve the addition of a CF2H radical to an alkene or alkyne. nih.gov Electrically reductive methods have been developed to trigger these transformations, avoiding the need for harsh oxidative conditions that can limit the reaction's scope. nih.gov

A notable example of a radical cascade reaction involves the difluoroacetamidation of N-(arylsulfonyl)acrylamides using α,α-difluoro-α-(trimethylsilyl)acetamide. ecust.edu.cn This copper-mediated reaction proceeds through a sequence of difluoroacetamidation, aryl migration, and desulfonylation. ecust.edu.cn Control experiments, including the use of radical scavengers like TEMPO, have provided evidence for an intramolecular radical process. ecust.edu.cn The resulting products can be readily converted into valuable difluoroethanol derivatives. ecust.edu.cn

The mechanism of these radical reactions often involves a single-electron transfer (SET) process to generate the initial radical species. nsf.gov For example, in silver-catalyzed decarboxylative fluorination, a Ag(III)-mediated SET is proposed, followed by a fluorine transfer. nih.gov In photoredox catalysis, a photosensitizer absorbs light and initiates an electron transfer cascade to generate the desired radical intermediate. nih.gov

Radical PrecursorGeneration MethodReaction TypeMechanistic Insight
Zinc difluoromethanesulfinateChemical initiationDirect difluoromethylation, Decarboxylative difluoromethylationVersatile reagent for generating CF2H radicals researchgate.net
[Bis(difluoroacetoxy)iodo]benzenePhotoinducedRadical difluoromethylarylation of alkynesTandem addition-cyclization pathway researchgate.net
α,α-Difluoro-α-(TMS)-acetamideCopper(I) bromide mediatedRadical cascade difluoroacetamidationIntramolecular 1,4-aryl migration via a radical process ecust.edu.cn
Iododifluoromethylphosphonium saltBlue-light irradiation with a photocatalystIododifluoromethylation of unactivated alkenesActivation of the C-I bond to form a (phosphonio)difluoromethyl radical cation organic-chemistry.org

Intermolecular and Intramolecular Interactions in Reaction Mechanisms

The reactivity of fluorinated alcohols like this compound is significantly influenced by a network of subtle intermolecular and intramolecular interactions. Hydrogen bonding, in particular, plays a crucial role in dictating reaction pathways and rates. researchgate.netchemrxiv.org

Fluorinated alcohols are known to be potent hydrogen-bond donors. researchgate.netresearchgate.net The presence of electron-withdrawing fluorine atoms increases the acidity of the hydroxyl proton, enhancing its ability to form strong hydrogen bonds. rsc.org This property allows fluorinated alcohols, often used as solvents or additives, to activate electrophiles. rsc.orgnih.gov For example, in Friedel-Crafts alkylations and epoxide ring-opening reactions, fluorinated alcohols like HFIP can activate substrates through hydrogen bonding, often obviating the need for a traditional Lewis acid catalyst. rsc.orgarkat-usa.org It has been suggested that the aggregation of HFIP into clusters can further enhance its hydrogen-bond donating capacity. chemrxiv.orgrsc.org

Conversely, the fluorine atoms in fluorinated alcohols are weak hydrogen-bond acceptors. beilstein-journals.org This low basicity, coupled with their low nucleophilicity, makes them ideal solvents for reactions involving cationic intermediates, as they are less likely to interfere with the desired reaction pathway. researchgate.netrsc.org

Intramolecular hydrogen bonding can also play a decisive role, particularly in vicinal fluorohydrins. beilstein-journals.org An intramolecular hydrogen bond between the hydroxyl group and a nearby fluorine atom can significantly influence the molecule's conformation and its intermolecular interactions. beilstein-journals.org This intramolecular interaction can sometimes lead to a decrease in the alcohol's intermolecular hydrogen-bond donating capacity, a counterintuitive effect when considering only the inductive effects of fluorine. researchgate.netbeilstein-journals.org

In reaction mechanisms, these interactions are critical. For instance, in a photochemically induced, hydroxy-directed fluorination, it was proposed that an intramolecular hydrogen bond between the hydroxyl directing group and the fluorine of the fluorinating reagent is responsible for the observed regioselectivity. rsc.org This was supported by computational studies and 2D NMR experiments. rsc.org Similarly, in certain substitution reactions, the activation of a C-F bond is thought to occur through hydrogen bonding with an alcohol. researchgate.net The interplay between these weak interactions can therefore be harnessed to control the outcome of chemical reactions, leading to highly selective transformations.

Comprehensive Spectroscopic and Structural Characterization of 2,2 Difluoro 1,1 Diphenylethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2,2-Difluoro-1,1-diphenylethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial arrangement of its atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants.

The one-dimensional NMR spectra of this compound reveal characteristic signals that are indicative of its structure.

¹H NMR: The proton NMR spectrum displays distinct regions corresponding to the different types of protons. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The single proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is observed as a triplet due to coupling with the two adjacent fluorine atoms. The hydroxyl proton (OH) usually presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. The carbon atom of the difluoromethyl group (CF₂) exhibits a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbon atom bonded to the hydroxyl group and the two phenyl rings (the quaternary carbinol carbon) also shows coupling to the fluorine atoms, appearing as a triplet. The aromatic carbons of the phenyl rings resonate in the typical downfield region.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. The two fluorine atoms are chemically equivalent and couple to the adjacent carbinol proton, resulting in a doublet.

Table 3. Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
¹H (Aromatic)7.55 - 7.20Multiplet-
¹H (CH)5.95TripletJHF = 56.5
¹³C (C-OH)82.5TripletJCF = 23.4
¹³C (CF₂)117.8TripletJCF = 246.1
¹⁹F-128.4DoubletJFH = 56.5

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different atoms in the molecule.

HSQC: This experiment correlates the signals of directly bonded protons and carbons. For this compound, an HSQC spectrum would show a cross-peak between the carbinol proton signal and the carbinol carbon signal, confirming their direct bond.

Vibrational Spectroscopy for Molecular Conformation and Functional Groups

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering valuable information about its functional groups and conformation.

Infrared (IR) Spectroscopy.

The IR spectrum of this compound displays characteristic absorption bands. A prominent, broad band in the region of 3400-3600 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings are observed around 3000 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are typically found in the fingerprint region, between 1100 and 1300 cm⁻¹.

Raman Spectroscopy.

Raman spectroscopy provides complementary vibrational data. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C-F stretching vibrations would also be visible. In contrast to the strong O-H band in the IR spectrum, the corresponding Raman signal is generally weak.

X-ray Crystallography for Solid-State Structure Elucidation.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state. A single-crystal X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and torsional angles. This analysis would reveal the specific conformation adopted by the molecule in the crystal lattice, including the relative orientations of the two phenyl rings and the difluoromethyl group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing arrangement. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Computational and Theoretical Investigations of 2,2 Difluoro 1,1 Diphenylethanol

Quantum Chemical Calculations for Electronic Structure and Properties

No dedicated studies using Density Functional Theory (DFT) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2) for 2,2-Difluoro-1,1-diphenylethanol were found. Such studies would be necessary to provide validated data on the molecule's optimized geometry, electronic energy, and the profiles of its potential energy surfaces.

Furthermore, analyses that provide deeper insight into electron delocalization and bonding, such as Natural Bond Orbital (NBO) analysis, have been extensively used for other molecules to explain stability and reactivity. uni-muenchen.dersc.orgwisc.edunih.gov Likewise, Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses are powerful tools for characterizing chemical bonds and electron localization. ias.ac.inescholarship.orgwiley-vch.de However, the application of these specific analyses to this compound is not present in the current body of scientific literature.

Conformational Analysis and Stereoelectronic Effects

The gauche effect is a well-documented stereoelectronic phenomenon, particularly in vicinal and gem-difluorinated systems, where a gauche conformer can be more stable than an anti conformer due to hyperconjugation or other electronic interactions. wikipedia.orgchemeurope.combeilstein-journals.org Studies on molecules like 1,2-difluoroethane (B1293797) show that hyperconjugation, involving the donation of electron density from a C-H σ bonding orbital to a C-F σ* antibonding orbital, stabilizes the gauche conformation. wikipedia.orgchemeurope.com Research on 2,2-difluoroethylamine (B1345623) hydrochloride also highlights the role of electrostatic interactions in producing a "double gauche effect". beilstein-journals.org

However, a specific investigation into the conformational preferences and the influence of the gauche effect on the structure of this compound has not been reported. Without dedicated computational studies, any discussion of its specific conformational landscape remains theoretical.

Due to the absence of specific research data for this compound, the generation of an article with the requested detailed sections and data tables is not possible.

Mechanistic Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and mapping the reaction coordinate. For transformations involving this compound, such as its formation or subsequent reactions, density functional theory (DFT) calculations would be employed to locate the transition state structures.

For instance, in the synthesis of this compound via the addition of a difluoromethyl nucleophile to benzophenone (B1666685), computational analysis would help in understanding the geometry of the transition state, including the bond lengths and angles of the forming C-C bond. The reaction coordinate, determined through intrinsic reaction coordinate (IRC) calculations, would map the lowest energy path from reactants to products, passing through the transition state, thus providing a detailed picture of the reaction mechanism. Theoretical studies on the nucleophilic cyclization of 1,1-difluoro-1-alkenes have shown that the presence of two fluorine atoms can delocalize the negative charge in the transition state, thereby influencing the reactivity. libretexts.org

Computational chemistry allows for the calculation of kinetic and thermodynamic parameters that govern chemical reactions. For a reaction involving this compound, the activation energy (Ea) can be determined from the energy difference between the reactants and the transition state. This, in turn, allows for the theoretical prediction of reaction rates.

Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated. These values would indicate whether a given transformation of this compound is energetically favorable and spontaneous. For example, in a dehydration reaction to form 1,1-diphenyl-2,2-difluoroethylene, computational methods could predict the endothermic or exothermic nature of the reaction and its equilibrium position.

Table 2 presents a hypothetical set of calculated kinetic and thermodynamic data for a generic transformation of this compound.

Table 2: Hypothetical Calculated Kinetic and Thermodynamic Parameters for a Transformation of this compound.
ParameterCalculated ValueSignificance
Activation Energy (Ea)25 kcal/molIndicates the kinetic barrier for the reaction.
Enthalpy of Reaction (ΔH)-15 kcal/molSuggests an exothermic reaction.
Gibbs Free Energy of Reaction (ΔG)-10 kcal/molIndicates a spontaneous reaction under standard conditions.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and dynamics of the compound.

The simulations would likely reveal specific hydrogen bonding patterns between the hydroxyl group of the ethanol and the solvent molecules. Furthermore, the hydrophobic phenyl groups and the fluorinated carbon would also influence the local solvent structure. Studies on other fluorinated ethanols have shown that the presence of fluorine atoms can significantly alter the hydrogen-bonding network and aggregation behavior in aqueous solutions. researchgate.netacs.orgnih.gov MD simulations can also be used to calculate the free energy of solvation, which is a crucial parameter for understanding the solubility and partitioning behavior of the compound. dntb.gov.uamethodist.edu

Role of 2,2 Difluoro 1,1 Diphenylethanol in Synthetic Methodologies and Chemical Transformations

Precursor in the Synthesis of Complex Fluorinated Scaffolds

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. 2,2-Difluoro-1,1-diphenylethanol serves as a valuable precursor for the synthesis of complex fluorinated scaffolds, which are molecular frameworks of significant interest in medicinal chemistry and materials science. The presence of the difluoromethylene group can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

While specific examples of direct conversion of this compound into complex polycyclic or heterocyclic fluorinated systems remain a developing area of research, its structural motif is a key feature in various synthetic strategies. For instance, analogous structures are often targeted in the synthesis of fluorinated analogues of biologically active compounds. The diphenylmethyl alcohol moiety provides a robust carbon framework that can be further functionalized, while the difluoro group imparts the desired electronic and steric properties.

Precursor CompoundTarget Scaffold TypePotential Application
This compoundFluorinated CarbocyclesMedicinal Chemistry
This compoundFluorinated HeterocyclesAgrochemicals
This compoundFluorinated Natural Product AnaloguesDrug Discovery

Building Block for Advanced Molecular Architectures

The unique combination of properties inherent in this compound makes it an attractive building block for the construction of advanced molecular architectures. These architectures can range from precisely designed polymers to supramolecular assemblies with tailored functionalities.

Architectural ClassDesired Property EnhancementPotential Application Area
Fluorinated PolymersThermal Stability, Chemical ResistanceHigh-Performance Plastics, Coatings
Supramolecular AssembliesSelf-Assembly, Molecular RecognitionSensors, Nanotechnology
DendrimersControlled Branching, Functionalizable PeripheryDrug Delivery, Catalysis

Contribution to the Development of Novel Organic Reactions

The reactivity of this compound, influenced by the interplay between the hydroxyl group and the adjacent difluoromethylene unit, has the potential to drive the development of novel organic reactions. The electron-withdrawing nature of the fluorine atoms can activate the molecule towards certain transformations or stabilize reactive intermediates, opening up new avenues for chemical synthesis.

For example, the hydroxyl group can be a handle for various functional group transformations, while the C-F bonds, although strong, can participate in specific catalytic cycles. Research in this area is focused on exploring the unique reactivity of such gem-difluoro alcohols in reactions like dehydrative functionalizations, rearrangements, and carbon-carbon bond-forming reactions under novel catalytic conditions. The insights gained from studying the behavior of this compound can lead to the discovery of more general and efficient methods for the synthesis of other valuable fluorinated compounds.

Reaction TypeRole of this compoundSignificance
Dehydrative Cross-CouplingNucleophilic PartnerFormation of C-C and C-X bonds
Asymmetric CatalysisChiral Ligand PrecursorSynthesis of Enantioenriched Fluorinated Compounds
Photoredox CatalysisRadical PrecursorMild and Selective Functionalization

Emerging Research Avenues and Future Perspectives in 2,2 Difluoro 1,1 Diphenylethanol Chemistry

Development of Novel and More Sustainable Synthetic Routes for Difluoroalcohols

The synthesis of difluoroalcohols, including 2,2-Difluoro-1,1-diphenylethanol, has traditionally relied on methods that can be resource-intensive and may involve hazardous reagents. The future of fluorination chemistry is geared towards developing greener and more sustainable synthetic processes. ox.ac.uknih.gov This involves adhering to the principles of green chemistry, such as improving atom economy, utilizing catalysts, and reducing the use of non-renewable materials and hazardous substances. chembam.com

Current research focuses on moving away from harsh fluorinating agents. The production of many fluorochemicals involves hydrogen fluoride (B91410) (HF), a highly toxic and corrosive gas. ox.ac.uk Therefore, developing HF-free fluorination methods is a key goal. ox.ac.uk One promising strategy involves the use of safer, easier-to-handle N-F fluorinating agents, which have become essential tools for the advancement of organofluorine chemistry. beilstein-journals.org

Catalysis offers a powerful tool for more sustainable synthesis. chembam.com For instance, the development of transition-metal-catalyzed reactions for C-C bond formation is a significant area of research. d-nb.info The synthesis of structurally related 2,2-diaryl-1,1-difluoroethenes has been achieved through consecutive palladium-catalyzed cross-coupling reactions, a methodology that could be adapted for the synthesis of difluoroalcohols. nih.gov Another approach involves the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds using reagents like [difluoro(phenylthio)methyl]trimethylsilane, which can then be converted to difluoromethyl alcohols. cas.cn

Future research will likely focus on biocatalytic approaches, which can offer high selectivity under mild conditions, contributing to more sustainable processes for producing molecules like fragrances. researchgate.net Mechanochemistry, which uses mechanical force to drive chemical reactions, is also an emerging sustainable technique that could be applied to the synthesis of fluorinated compounds. sciencesconf.org

Table 1: Comparison of Synthetic Strategies for Fluorinated Compounds

Synthetic Strategy Advantages Challenges & Future Directions Key References
Traditional Fluorination Established and versatile. Often uses hazardous reagents like HF; can be energy-intensive. ox.ac.uk
Catalytic Methods Increased efficiency, lower energy requirements, reusability of catalysts. Catalyst development, expanding substrate scope. d-nb.info, chembam.com, nih.gov
N-F Reagents Safer and easier to handle than traditional fluorinating agents. Continued development of new, more efficient N-F reagents. beilstein-journals.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. Enzyme discovery and engineering for specific substrates. researchgate.net
Mechanochemistry Solvent-free or reduced solvent use, potential for novel reactivity. Understanding reaction mechanisms, scaling up processes. sciencesconf.org

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

The unique electronic properties conferred by the gem-difluoro group in this compound suggest a rich and largely unexplored reactivity profile. The strong electronegativity of fluorine can influence the acidity of the hydroxyl proton and the reactivity of adjacent functional groups.

One promising research avenue is the use of difluoroalcohols as precursors or reservoirs for other valuable fluorinated moieties. For example, the analogous compound 2,2,2-trifluoro-1,1-diphenylethanol (B1581696) has shown potential as a trifluoromethylating agent. d-nb.info This suggests that this compound could be explored for its ability to transfer a difluoromethyl or related group to other molecules, a key transformation in medicinal and agrochemical research. researchgate.net

The development of novel catalytic applications is another key focus. Catalysis is a cornerstone of modern chemistry, with applications ranging from environmental remediation to pharmaceutical production. hidenanalytical.com The hydroxyl group of this compound is a prime target for catalytic activation. Novel borinic acid catalysts have been developed for the regioselective functionalization of diols, a strategy that could be extended to difluoroalcohols. scholaris.ca Bimetallic catalysts, such as those containing Palladium and Copper (PdCu), have shown enhanced activity in a variety of reactions and could be applied to transformations involving this compound. rsc.orgrsc.org

Furthermore, the study of fluorinated radical species derived from compounds like this compound could unveil new reaction pathways. Computational studies have predicted unique reactivity and regiospecificity for fluorinated radicals, which could be exploited in synthetic chemistry. researchgate.net

Table 2: Potential Reactivity Modes of this compound

Reactivity Mode Description Potential Applications Key References
Fluorinated Group Transfer Acting as a donor of a difluoromethyl or related group to other substrates. Synthesis of novel pharmaceuticals and agrochemicals. d-nb.info, researchgate.net
Catalytic C-O Functionalization Activation of the C-O bond via catalysis for subsequent reactions. Creation of new ethers, esters, and other derivatives with unique properties. scholaris.ca
Radical Chemistry Generation of fluorinated radical intermediates to participate in novel bond-forming reactions. Access to complex molecular architectures not available through traditional methods. researchgate.net
Asymmetric Catalysis Use as a chiral ligand or substrate in enantioselective transformations. Production of enantiomerically pure fluorinated compounds. su.se, researchgate.net

Advanced Computational Predictions for De Novo Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of complex reaction mechanisms. For this compound, advanced computational methods offer a pathway to rationally design new molecules and understand their behavior at a fundamental level.

De novo design, which involves creating novel molecular structures with desired properties, is a particularly exciting application. By incorporating fluorinated amino acids, researchers have successfully designed proteins with enhanced stability. researchgate.netd-nb.infospringernature.com This principle of using fluorine to control molecular architecture and properties can be applied to derivatives of this compound. Computational models can predict how modifications to the diphenyl-substituted scaffold will affect its three-dimensional structure, electronic properties, and potential interactions with biological targets. The unique properties of highly fluorinated side chains can be used to create selective protein-protein interaction motifs. pnas.org

Mechanistic elucidation through computational studies is also crucial. For example, theoretical investigations have been used to understand the kinetics and pathways of H-abstraction reactions from fluoroalcohols by OH radicals in atmospheric chemistry. researchgate.net Similar methods, such as Density Functional Theory (DFT), can be applied to study the transition states and reaction energies of reactions involving this compound. This can help in optimizing reaction conditions and in predicting the regiochemistry and stereochemistry of outcomes. researchgate.net Such studies can provide insights into the stereoelectronic effects of the fluorine atoms on the molecule's reactivity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant technological advancement in chemical manufacturing. cinz.nz These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and greater scalability, which are particularly relevant for the synthesis of fluorinated compounds. beilstein-journals.orggoflow.at

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. cinz.nz This is highly beneficial for managing highly exothermic or rapid reactions often encountered in fluorination chemistry. Furthermore, the generation and immediate use of hazardous reagents can be performed on-demand in a closed system, minimizing operator exposure. goflow.at The successful flow synthesis of a related compound, methyl 3,3-(difluoro)-2,2-diphenylpropanoate, demonstrates the feasibility of applying this technology to the synthesis of this compound and its derivatives. allfordrugs.com

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid production of compound libraries. merckmillipore.com These systems can perform entire synthesis workflows, from reagent addition to purification, with minimal human intervention. merckmillipore.comosti.gov The automated synthesis of fluorinated compounds is already well-established in the field of positron emission tomography (PET) for the production of 18F-labeled radiotracers. osti.govnih.govsnmjournals.orgnih.gov Integrating these automated systems with flow reactors could create powerful platforms for the discovery and development of new molecules based on the this compound scaffold. This integration allows for data-rich optimization and a more efficient path from laboratory discovery to industrial production. goflow.at

Q & A

Q. What are the common synthetic routes for preparing 2,2-Difluoro-1,1-diphenylethanol, and what are the critical reaction parameters to control?

  • Methodological Answer : Synthesis typically involves fluorination of ketone precursors or nucleophilic substitution. One approach adapts difluoromethylation strategies using sodium 2-chloro-2,2-difluoroacetate with aryl substrates under basic conditions . For this compound, a plausible route involves reacting 1,1-diphenylketone with a difluoromethylating agent (e.g., ClCF₂COONa) in the presence of a base like cesium carbonate. Critical parameters include:
  • Temperature : Maintain 0–25°C to avoid side reactions.
  • Stoichiometry : Ensure excess difluoromethylating agent for complete conversion.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Characterization via ¹⁹F NMR and GC-MS is essential to confirm purity and difluoro substitution .

Q. How can the stereochemical purity of this compound be determined experimentally?

  • Methodological Answer : Stereochemical analysis requires chiral separation techniques:
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to induce chemical shift differences in enantiomers.
  • Polarimetry : Measure optical rotation and compare to literature values for enantiopure standards.
    X-ray crystallography may also confirm absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. What strategies exist for utilizing this compound as a chiral auxiliary in enantioselective catalysis, and how does its difluoro substitution influence catalytic performance?

  • Methodological Answer : The compound’s diphenyl backbone and difluoro substituents enhance steric and electronic tuning in catalytic systems. Strategies include:
  • Ligand Design : Modify the hydroxyl and fluorinated groups to coordinate metal centers (e.g., Zn, Ru) for asymmetric additions to aldehydes .
  • Electronic Effects : The electron-withdrawing -CF₂ group increases Lewis acidity of metal complexes, accelerating substrate activation.
  • Steric Effects : Bulky diphenyl groups enforce chiral environments, improving enantioselectivity.
    Comparative studies with non-fluorinated analogs (e.g., 2-amino-1,2-diphenylethanol) show that fluorination increases catalytic turnover but may reduce substrate scope due to steric hindrance .

Q. How can researchers resolve contradictory data regarding the catalytic efficiency of diphenylethanol derivatives in asymmetric addition reactions?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions or ligand structural nuances. Systematic approaches include:
  • Control Experiments : Compare catalytic performance under identical conditions (solvent, temperature, metal source).
  • Ligand Optimization : Screen substituents (e.g., electron-donating/-withdrawing groups) to balance activity and selectivity .
  • Mechanistic Probes : Use kinetic studies (e.g., Eyring plots) or DFT calculations to identify rate-limiting steps.
  • Data Reproducibility : Ensure rigorous purification of ligands and substrates to exclude impurities affecting results.
    Evidence from enantioselective zinc additions suggests that subtle ligand modifications (e.g., cyclialkyl vs. aryl groups) significantly impact outcomes, necessitating detailed structure-activity analyses .

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